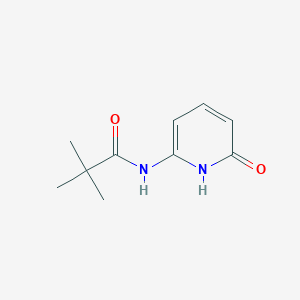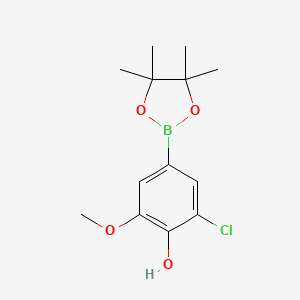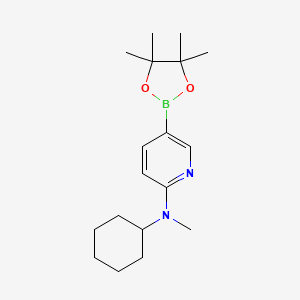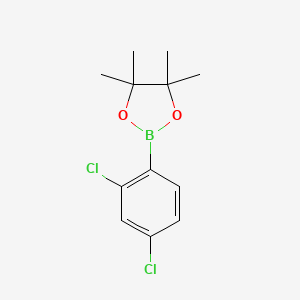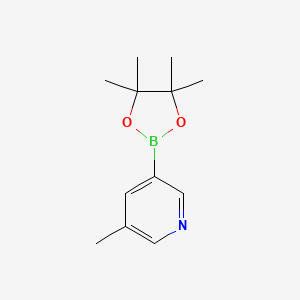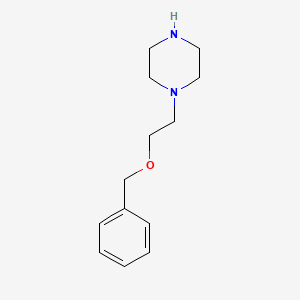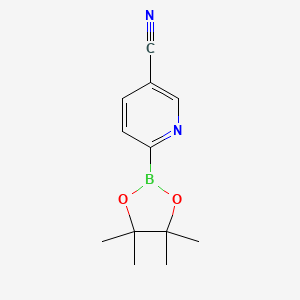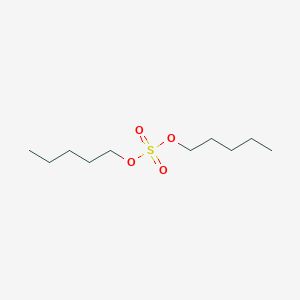
Diamyl Sulfate
Übersicht
Beschreibung
Diamyl Sulfate, also known as Dipentyl Sulfate, is a chemical compound with the molecular formula C10H22O4S . It has a molecular weight of 238.35 g/mol . It is primarily used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
Diamyl Sulfate has a complex molecular structure. It contains a total of 36 bonds, including 14 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 1 sulfate . The InChI code for Diamyl Sulfate is1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3 . Physical And Chemical Properties Analysis
Diamyl Sulfate is a clear liquid with a boiling point of 117°C and a melting point of 14°C . It has a specific gravity of 1.03 at 20°C . The compound is stored under inert gas and is sensitive to air and heat .Wissenschaftliche Forschungsanwendungen
Environmental Applications
- Removal of Persistent Organic Contaminants : Diamyl sulfate, in the form of sulfate anolytes, has been utilized in electrochemical degradation of contaminants. A study by Farhat et al. (2015) showed that using sulfate yielded significantly higher electro-oxidation rates for persistent organic contaminants compared to nitrate anolytes. This indicates its potential in wastewater treatment and environmental decontamination.
Industrial and Chemical Applications
- Synthesis of Dimaleates : Diamyl sulfate has been used in the catalytic synthesis of dimaleates, as noted by Yang De-suo (2002). This process involves using ammonium ferric sulfate as a catalyst, resulting in high yields and pure products, indicating its importance in industrial chemistry.
Medical and Biological Research
Biodegradable Antibiotic Delivery : Calcium sulfate, a related compound, has been employed as a biodegradable delivery system for antibiotics in musculoskeletal infections. Nelson et al. (2002) demonstrated the effectiveness of calcium sulfate pellets containing tobramycin sulfate in eradicating infection in animal models.
GAD65 Immunomodulation in Diabetes : In the field of diabetes research, diamyl sulfate, in the form of alum-formulated human recombinant GAD65, has been investigated for its safety and impact on beta cell function in adult-onset autoimmune diabetes, as reported by Agardh et al. (2005).
Drug Delivery Applications : Guanidinylated neomycin, a derivative of neomycin sulfate, has been shown to facilitate the uptake of large bioactive molecules into cells, suggesting its potential in drug delivery, as discussed by Elson-Schwab et al. (2007).
Biotechnology
- Biomaterials Development : Sulfated chitin and chitosan, closely related to diamyl sulfate, have been studied for their potential in various applications including drug delivery systems and biocompatibility. Jayakumar et al. (2007) highlighted their applications in adsorbing metal ions and blood compatibility.
Agricultural Research
- Sulfur-Responsive Genes in Plants : Research into sulfur nutrition in plants, involving compounds like sulfate, has revealed its impact on metabolic pathways. A study by Maruyama-Nakashita et al. (2003) focused on sulfur-responsive genes in Arabidopsis, offering insights into the role of sulfur in plant growth and development.
Safety And Hazards
Diamyl Sulfate is classified as an acute toxicity category 4 for oral, dermal, and inhalation exposure. It causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray, and it should be handled with protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
dipentyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S/c1-3-5-7-9-13-15(11,12)14-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFRWLVTHPVQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOS(=O)(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541376 | |
| Record name | Dipentyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diamyl Sulfate | |
CAS RN |
5867-98-1 | |
| Record name | Dipentyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diamyl Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




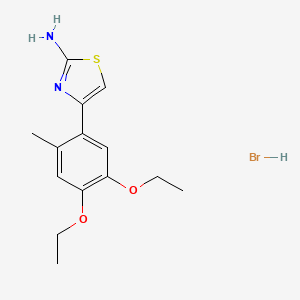



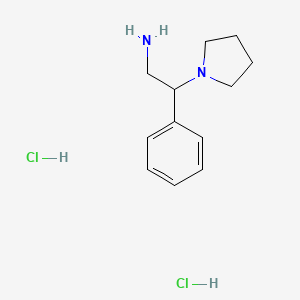
![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)
